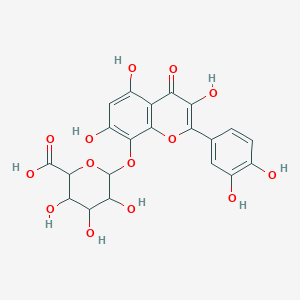
Gossypetin 8-O-beta-D-glucuronide;Gossypetin-8-O-(c)micro-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gossypetin 8-O-beta-D-glucuronide, also known as Gossypetin-8-O-©micro-D-glucuronide, is a flavonoid compound belonging to the flavonol glycosides class. It is derived from gossypetin, a naturally occurring flavonoid found in various plants, particularly in the flowers of the Hibiscus species. This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gossypetin 8-O-beta-D-glucuronide typically involves the glycosylation of gossypetin with glucuronic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the glycosidic bond between the hydroxyl group at the 8th position of gossypetin and the glucuronic acid .
Industrial Production Methods
Industrial production of Gossypetin 8-O-beta-D-glucuronide involves the extraction of gossypetin from plant sources, followed by enzymatic or chemical glycosylation. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
化学反应分析
Types of Reactions
Gossypetin 8-O-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gossypetin 8-O-beta-D-glucuronide, each with distinct chemical and biological properties .
科学研究应用
Gossypetin 8-O-beta-D-glucuronide has a wide range of scientific research applications:
作用机制
The mechanism of action of Gossypetin 8-O-beta-D-glucuronide involves its interaction with various molecular targets and pathways:
Anti-inflammatory: The compound inhibits the activity of pro-inflammatory enzymes and cytokines, reducing inflammation.
Neuroprotective: It enhances the clearance of beta-amyloid plaques in the brain, which is beneficial in the treatment of Alzheimer’s disease.
Antioxidant: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
相似化合物的比较
Similar Compounds
Quercetin 3-O-beta-D-glucuronide: Another flavonoid glucuronide with similar antioxidant and anti-inflammatory properties.
Kaempferol 3-O-beta-D-glucuronide: Known for its anticancer and cardioprotective effects.
Myricetin 3-O-beta-D-glucuronide: Exhibits strong antioxidant and anti-inflammatory activities.
Uniqueness
Gossypetin 8-O-beta-D-glucuronide is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoid glucuronides. Its potent neuroprotective effects also distinguish it from similar compounds .
属性
IUPAC Name |
6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMAMXQPVHXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

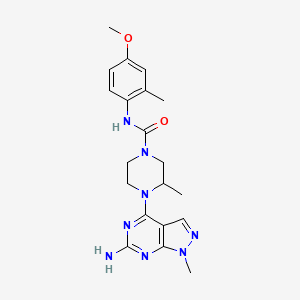
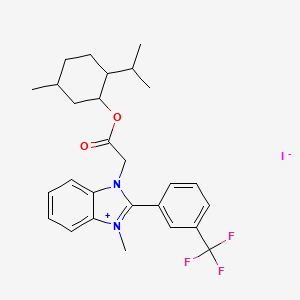
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide](/img/structure/B8180716.png)
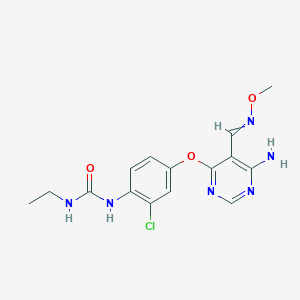
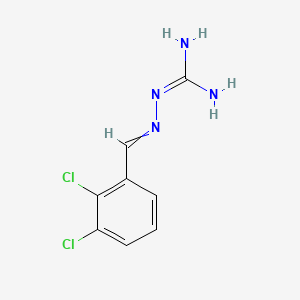
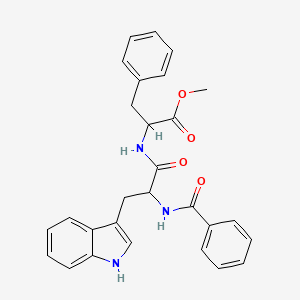
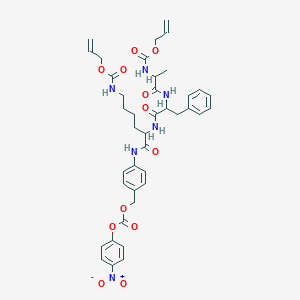
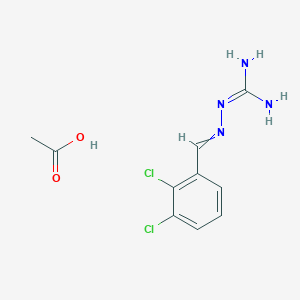
![3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B8180770.png)
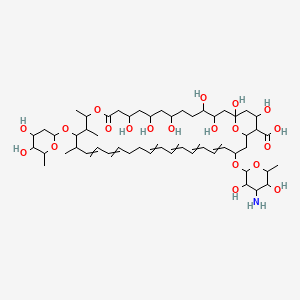
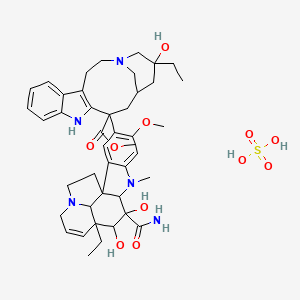
![4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8180792.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B8180796.png)
